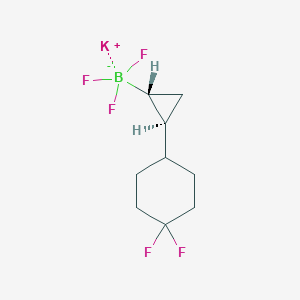
Potassium trans-(2-(4,4-difluorocyclohexyl)cyclopropyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group attached to a difluorocyclohexyl moiety, along with a trifluoroboranuide group. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
準備方法
The synthesis of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide involves several steps. One common method includes the reaction of a cyclopropyl precursor with a difluorocyclohexyl compound under specific conditions to form the desired product. The reaction typically requires the use of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the overall production process, ensuring consistent quality and yield.
化学反応の分析
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .
科学的研究の応用
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorocyclohexyl group provides a distinctive marker for tracking biochemical processes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with improved efficacy and selectivity.
作用機序
The mechanism of action of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide involves its interaction with specific molecular targets. The compound’s trifluoroboranuide group can form strong bonds with various substrates, facilitating catalytic processes. Additionally, the difluorocyclohexyl group may interact with hydrophobic regions of proteins or enzymes, influencing their activity and function. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity .
類似化合物との比較
rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide can be compared with similar compounds such as:
rac-potassium [(1R,2R)-2-(tert-butoxycarbonyl)cyclopropyl]trifluoroboranuide: This compound has a tert-butoxycarbonyl group instead of a difluorocyclohexyl group, resulting in different reactivity and applications.
rac-potassium [(1R,2R)-2-(benzyloxycarbonyl)cyclopropyl]trifluoroboranuide:
The uniqueness of rac-potassium [(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]trifluoroboranuide lies in its combination of a difluorocyclohexyl group with a cyclopropyl and trifluoroboranuide moiety, offering a versatile platform for various chemical transformations and applications.
特性
分子式 |
C9H13BF5K |
|---|---|
分子量 |
266.10 g/mol |
IUPAC名 |
potassium;[(1R,2R)-2-(4,4-difluorocyclohexyl)cyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H13BF5.K/c11-9(12)3-1-6(2-4-9)7-5-8(7)10(13,14)15;/h6-8H,1-5H2;/q-1;+1/t7-,8+;/m0./s1 |
InChIキー |
USZSEVIGZSPKLN-KZYPOYLOSA-N |
異性体SMILES |
[B-]([C@@H]1C[C@H]1C2CCC(CC2)(F)F)(F)(F)F.[K+] |
正規SMILES |
[B-](C1CC1C2CCC(CC2)(F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


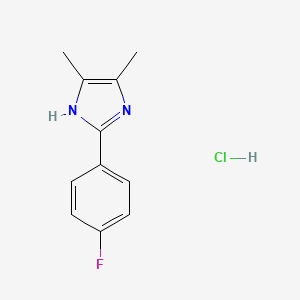

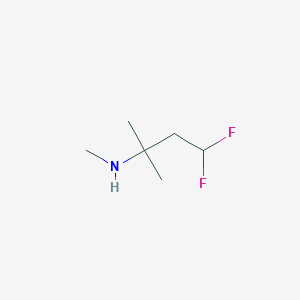
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)

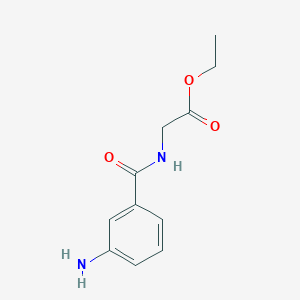

![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)
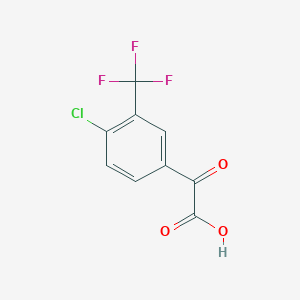
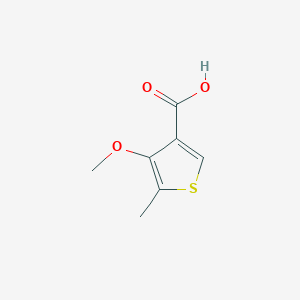
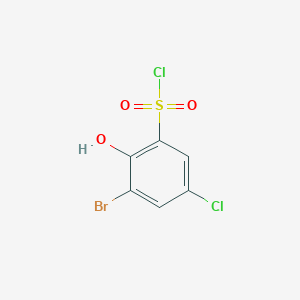
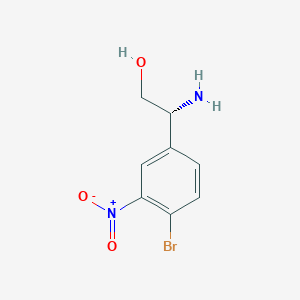
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)
